

## Erdafitinib's Efficacy in Tumors with Cooccurring Mutations: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **erdafitinib**'s performance in tumors with co-occurring mutations against alternative therapies. The information is supported by experimental data from key clinical trials, with a focus on quantitative data, detailed methodologies, and visual representations of relevant biological pathways.

## I. Erdafitinib: An Overview of its Mechanism of Action

**Erdafitinib** is a potent, oral pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor (TKI) that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1] In tumors with activating FGFR alterations (mutations, fusions, or amplifications), **erdafitinib** binds to the ATP-binding pocket of the FGFR, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[1]

# II. The Impact of Co-occurring Mutations on Erdafitinib's Efficacy

The genomic landscape of tumors with activating FGFR alterations is heterogeneous, often harboring co-occurring mutations in other cancer-related genes. These co-mutations can



significantly influence the clinical response to **erdafitinib**, leading to primary or acquired resistance.

Key Findings from Clinical Studies:

- Negative Impact of TP53 and PTEN Co-mutations: Multiple studies have demonstrated that
  co-occurring mutations in TP53 and PTEN are associated with a lack of benefit from
  erdafitinib. In the NCI-MATCH trial (EAY131-K2), all five patients with TP53 co-mutations
  experienced progressive disease as their best response, with a 6-month progression-free
  survival (PFS) rate of 0%. Similarly, patients with co-occurring PTEN mutations also had a 6month PFS rate of 0%.
- Variable Impact of PIK3CA Co-mutations: The effect of PIK3CA co-mutations on erdafitinib
  efficacy appears to be more variable. In the NCI-MATCH trial, of five evaluable subjects with
  PIK3CA mutations, only one, who also had a BAP1 co-mutation, showed a partial response.
- Positive Association with BAP1 Co-mutations: In contrast to the negative predictors, cooccurring mutations in BAP1 have been associated with a positive response to erdafitinib.
  In the same NCI-MATCH study, two out of three patients with BAP1 mutations had a partial
  response, and the third had stable disease, resulting in a 6-month PFS rate of 100%.

## **III. Comparative Efficacy Data**

The following tables summarize the efficacy of **erdafitinib** and alternative treatments in patients with FGFR-altered tumors, with a focus on the impact of co-occurring mutations where data is available.

Table 1: Efficacy of **Erdafitinib** in Tumors with Specific Co-occurring Mutations (NCI-MATCH EAY131-K2)



Co-occurring Mutation	Number of Patients	Best Response	6-Month Progression-Free Survival (PFS)
TP53	5	Progressive Disease (PD) in all patients	0%
PTEN	2 (evaluable)	No response	0%
PIK3CA	5 (evaluable)	1 Partial Response (PR), 4 no response	Not Reported
BAP1	3	2 PR, 1 Stable Disease (SD)	100%

Table 2: Comparison of **Erdafitinib** with Other Therapies in FGFR-Altered Urothelial Carcinoma



Therapy	Trial	Patient Population	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Erdafitinib	THOR	Metastatic UC with FGFR3/2alt, post-PD-(L)1	45.6%	5.6	12.1
Chemotherap y (Docetaxel/Vi nfluine)	THOR	Metastatic UC with FGFR3/2alt, post-PD-(L)1	11.5%	2.7	7.8
Erdafitinib	BLC2001	Metastatic UC with FGFR3mut or FGFR2/3 fusion	40%	5.5	11.3

Table 3: Comparison of FGFR Inhibitors in FGFR2-Fusion/Rearrangement Positive Cholangiocarcinoma



Therapy	Trial	Patient Population	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Erdafitinib	RAGNAR & LUC2001 (Pooled)	Advanced/Me tastatic Cholangiocar cinoma with FGFRalt	55%	8.5	18.1
Pemigatinib	FIGHT-202	Previously treated, advanced Cholangiocar cinoma with FGFR2 fusions/rearra ngements	37%	7.0	17.5
Infigratinib	Phase 2 (NCT021509 67)	Previously treated, advanced Cholangiocar cinoma with FGFR2 fusions/rearra ngements	23.1%	7.3	12.2

## IV. Signaling Pathways and Resistance Mechanisms

The efficacy of **erdafitinib** is intrinsically linked to the cellular signaling pathways downstream of FGFR. Co-occurring mutations can lead to resistance by activating alternative signaling pathways, bypassing the FGFR blockade.

#### A. Canonical FGFR Signaling Pathway

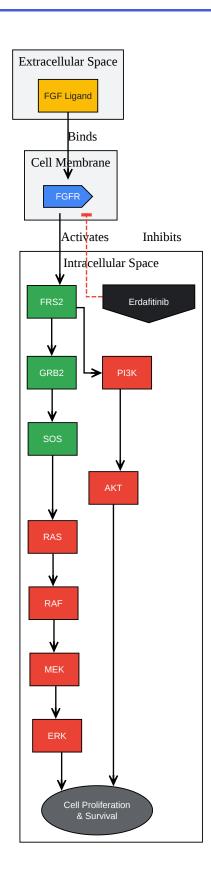






Activation of FGFR by its ligand leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.





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Canonical FGFR Signaling Pathway



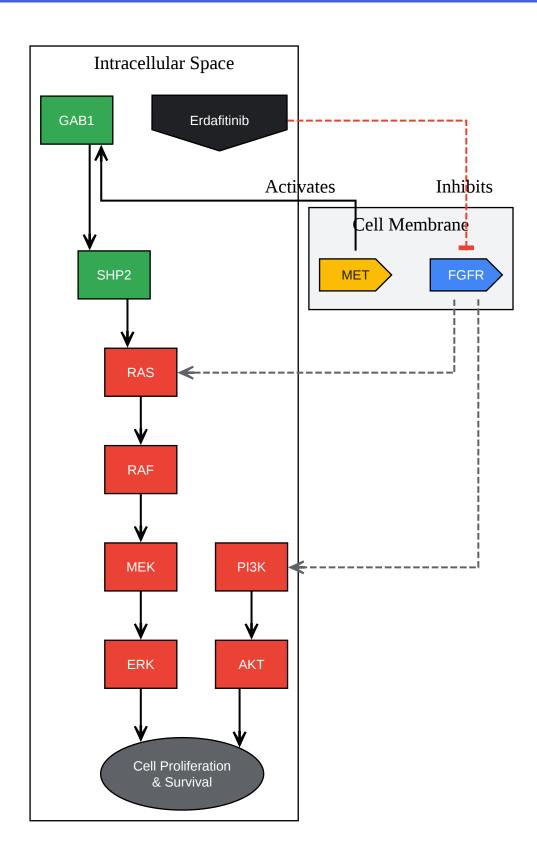




B. Resistance Mediated by MET Signaling Bypass Track

One of the key mechanisms of acquired resistance to **erdafitinib** is the activation of the MET signaling pathway. MET amplification can lead to the activation of downstream effectors like ERK and AKT, independent of FGFR signaling, thus rendering **erdafitinib** ineffective.[2][3]





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MET Signaling Bypass Track in Erdafitinib Resistance



## **V. Experimental Protocols**

The following section outlines the key methodologies employed in the clinical trials cited in this guide.

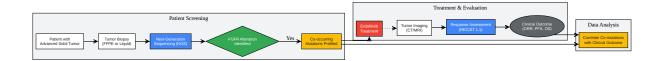
#### A. Patient Selection and Genomic Profiling

- Tumor Sequencing: Patients enrolled in trials such as NCI-MATCH, RAGNAR, and THOR
  underwent comprehensive genomic profiling of their tumors.[4][5] This was typically
  performed using next-generation sequencing (NGS) on formalin-fixed paraffin-embedded
  (FFPE) tumor tissue.[6] Some studies also utilized circulating tumor DNA (ctDNA) from blood
  samples for liquid biopsies.[7]
- NGS Panels: The NGS panels used were designed to detect a wide range of genomic alterations, including single nucleotide variants, insertions, deletions, copy number variations, and gene fusions in hundreds of cancer-related genes. This allowed for the identification of both the primary FGFR alteration and any co-occurring mutations.
- Inclusion Criteria: Key inclusion criteria for these trials included the presence of a qualifying FGFR alteration, locally advanced or metastatic solid tumor, and progression on at least one prior line of systemic therapy.[4][5]

#### B. Treatment and Response Evaluation

- Erdafitinib Dosing: The standard starting dose of erdafitinib in most trials was 8 mg administered orally once daily, with a provision for pharmacodynamically guided uptitration to 9 mg daily based on serum phosphate levels.[4][8]
- Response Assessment: Tumor responses were assessed by investigators and/or an independent review committee according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[9][10] This involves standardized measurements of tumor lesions on imaging scans (e.g., CT or MRI) at baseline and regular intervals during treatment to determine complete response, partial response, stable disease, or progressive disease.[9]
   [10]
- C. Experimental Workflow for Assessing Erdafitinib Efficacy in the Context of Co-mutations





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#### **Experimental Workflow**

#### VI. Conclusion

The efficacy of **erdafitinib** in FGFR-altered tumors is significantly modulated by the presence of co-occurring mutations. While **erdafitinib** demonstrates substantial clinical benefit over chemotherapy in the broader population of patients with FGFR-altered urothelial carcinoma, its activity can be diminished in the presence of co-mutations in genes such as TP53 and PTEN. Conversely, co-mutations in BAP1 may predict a more favorable response. Understanding the complex interplay between FGFR alterations and the broader genomic context of the tumor is crucial for optimizing patient selection and developing rational combination therapies to overcome resistance. The use of comprehensive genomic profiling, such as NGS, is essential to identify not only the targetable FGFR alteration but also the co-mutations that may influence treatment outcomes. Further research into bypass signaling pathways, such as the MET pathway, will be critical in designing effective therapeutic strategies for patients who develop resistance to **erdafitinib**.

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